A Technical Guide to the Physicochemical Properties of 1-Boc-5-chloro-1h-indole-2-boronic acid
A Technical Guide to the Physicochemical Properties of 1-Boc-5-chloro-1h-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthetic workflow, and handling considerations for 1-Boc-5-chloro-1h-indole-2-boronic acid, a key building block in modern medicinal chemistry.
Introduction
1-Boc-5-chloro-1h-indole-2-boronic acid is an organoboron compound featuring a Boc-protected indole scaffold. The presence of the boronic acid group at the 2-position and a chlorine atom at the 5-position makes it a versatile intermediate in organic synthesis. Boronic acids are valued for their stability, low toxicity, and wide-ranging reactivity, particularly in metal-catalyzed cross-coupling reactions.[1] This specific derivative is frequently employed in the synthesis of complex molecules for pharmaceutical and materials science research, most notably in Suzuki-Miyaura cross-coupling reactions to form essential carbon-carbon bonds.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, simplifying its use in multi-step synthetic pathways.[2]
Physicochemical Properties
The key physicochemical properties of 1-Boc-5-chloro-1h-indole-2-boronic acid are summarized in the table below. These properties are crucial for its application in chemical synthesis, dictating reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅BClNO₄ | [3] |
| Molecular Weight | 295.53 g/mol | [3] |
| CAS Number | 475102-12-6 | [3] |
| Appearance | White to off-white solid or powder | [2] |
| Melting Point | 98-100 °C | [3] |
| pKa | Not specified; aryl boronic acids typically range from 4-10. | [1] |
| Solubility | Data not available. | |
| Purity | Typically ≥98% | [4] |
Experimental Protocols
General Synthesis Protocol
While a specific protocol for the title compound was not detailed in the provided search results, a general and widely adopted method for synthesizing N-Boc-indole-2-boronic acid derivatives is presented below. This process involves the protection of the indole nitrogen, followed by directed ortho-metalation and borylation.[5]
-
Boc Protection : The parent indole is reacted with Boc anhydride ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction proceeds at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Lithiation and Borylation : The resulting 1-Boc-indole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the 2-position of the indole ring.
-
A borate ester, typically triisopropyl borate, is then added to the reaction mixture. This electrophilically traps the generated anion.
-
Hydrolysis : The reaction is quenched by the addition of an acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final N-Boc-indole-2-boronic acid product.
-
Purification : The crude product is typically purified by extraction and recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final solid product.[5]
Determination of Physicochemical Properties
Standard laboratory procedures are used to determine the physicochemical properties of chemical compounds.
-
Melting Point : Determined using a calibrated melting point apparatus where the sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.
-
Solubility : Can be assessed using methods like the shake-flask method, where excess solute is equilibrated with a solvent at a constant temperature, followed by quantification of the dissolved solute concentration.
-
pKa : Typically determined by potentiometric titration, where the pH of a solution of the compound is monitored as a titrant is added, or by spectrophotometric methods.
Synthetic Utility and Workflow
1-Boc-5-chloro-1h-indole-2-boronic acid is primarily used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the indole core and various aryl or vinyl halides. This workflow is critical for building the complex molecular architectures found in many active pharmaceutical ingredients.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Proper handling and storage are essential to maintain the integrity and safety of 1-Boc-5-chloro-1h-indole-2-boronic acid.
-
Handling : Use in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Storage : Store in a tightly sealed container in a cool, dry place to prevent degradation.[8] The compound is moisture-sensitive, and some suppliers recommend storage at refrigerated (2-8°C) or freezer (-20°C) temperatures to ensure long-term stability.[8]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[7]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-5-chloroindole-2-boronic acid - 475102-12-6 - Structure, Synthesis, Properties [organoborons.com]
- 4. 4-CHLORO-N-(BOC)-INDOLE-2-BORONIC ACID | 475102-11-5 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
